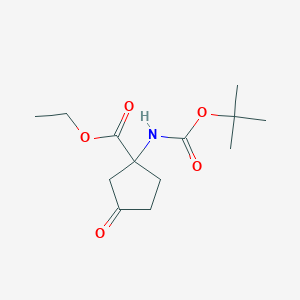

Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate

CAS No.:

Cat. No.: VC18331975

Molecular Formula: C13H21NO5

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21NO5 |

|---|---|

| Molecular Weight | 271.31 g/mol |

| IUPAC Name | ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclopentane-1-carboxylate |

| Standard InChI | InChI=1S/C13H21NO5/c1-5-18-10(16)13(7-6-9(15)8-13)14-11(17)19-12(2,3)4/h5-8H2,1-4H3,(H,14,17) |

| Standard InChI Key | BUWIARJERIXJTL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1(CCC(=O)C1)NC(=O)OC(C)(C)C |

Introduction

Structural and Chemical Properties

Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate features a cyclopentane ring substituted with an ester group (ethyl carboxylate), a Boc-protected amine, and a ketone at the 3-position. The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during synthesis. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₁NO₅ | |

| Molecular Weight | 271.31 g/mol | |

| Boiling Point | Not reported (predicted high) | * |

| Density | ~1.1 g/cm³ (estimated) | * |

| Solubility | Organic solvents (e.g., DMF) |

*Data inferred from structurally related tert-butyl esters .

The compound’s stereochemistry and functional groups make it amenable to further modifications, such as reductions, alkylations, or cyclizations, as demonstrated in synthetic pathways for RyR2 inhibitors and spirocyclic compounds .

Synthesis and Reaction Pathways

The synthesis of ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate typically involves sequential protection and functionalization steps:

Boc Protection of Cyclopentane Derivatives

A common route starts with ethyl cyclopent-3-ene-carboxylate, which undergoes epoxidation and subsequent ring-opening to introduce hydroxyl and amino groups. The amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding the Boc-aminocyclopentane intermediate .

Oxidation to Introduce the Ketone

The hydroxyl group at the 3-position is oxidized to a ketone using agents like Jones reagent or Dess-Martin periodinane. This step is critical for generating the 3-oxo moiety, which participates in subsequent conjugate additions or cyclizations .

Key Patent Applications

A 2024 patent (EP4410773A2) highlights its role in synthesizing (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid, a candidate for treating neurological disorders. The compound serves as a precursor in a seven-step process involving Friedel-Crafts alkylation and deprotection .

Applications in Drug Discovery

Ryanodine Receptor (RyR2) Inhibitors

Research on RyR2 inhibitors for cardiac arrhythmias utilizes structurally related Boc-protected cyclopentane derivatives. While not directly cited, ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate’s ketone and ester groups are pivotal in forming spiroketal intermediates, which enhance binding to RyR2 .

Anthelmintic and Antimicrobial Agents

Analogous ethyl 3-oxo-carboxylates demonstrate notable bioactivity. For instance, ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives exhibit MIC values as low as 0.073 mg/ml against Staphylococcus aureus and Klebsiella pneumoniae, suggesting potential for antibiotic development .

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| Aladdin Scientific | ≥97% | 100 mg to 5 g | $179.90–3,001.90 |

| VulcanChem | Research-grade | Custom quantities | Quote-based |

Handling requires standard laboratory precautions: use in well-ventilated areas, avoidance of direct contact, and storage at 2–8°C . It is strictly labeled for research use, excluding medical applications .

Future Perspectives

The versatility of ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate positions it as a cornerstone in synthesizing complex therapeutics. Ongoing studies on spirocyclic compounds and enantioselective catalysis (e.g., thiourea-mediated Michael additions) may expand its utility in creating chiral intermediates . Furthermore, its role in RyR2 inhibitor development underscores potential cardiovascular applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume